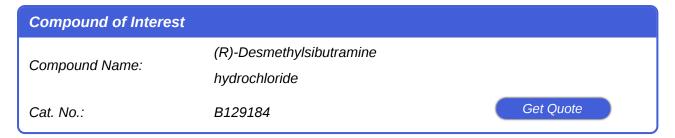


## (R)-Desmethylsibutramine hydrochloride CAS number and molecular structure

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An In-depth Technical Guide to (R)-Desmethylsibutramine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

(R)-Desmethylsibutramine, an active metabolite of sibutramine, is a potent monoamine reuptake inhibitor. This document provides a comprehensive technical overview of **(R)-Desmethylsibutramine hydrochloride**, including its chemical properties, mechanism of action, metabolic pathway, and analytical methodologies. Quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding for research and development applications.

#### **Core Compound Identification**

**(R)-Desmethylsibutramine hydrochloride** is the more pharmacologically active enantiomer of the primary metabolite of sibutramine.[1] Sibutramine itself was developed for the treatment of obesity and acts as a prodrug, with its therapeutic effects primarily attributed to its active metabolites, desmethylsibutramine (M1) and didesmethylsibutramine (M2).[1][2]



Property	Data	Reference	
Analyte Name	(R)-Desmethylsibutramine hydrochloride	[3]	
Synonyms	(alphaR)-1-(4-Chlorophenyl)- N-methyl-alpha-(2- methylpropyl)- cyclobutanemethanamine hydrochloride	[3]	
CAS Number	259731-40-3	[3]	
Alternate CAS (Free Base)	229639-54-7	[3][4]	
Molecular Formula	C16H24CIN · HCI	[3][5]	
Molecular Weight	302.28 g/mol	[3][6]	
IUPAC Name	(1R)-1-[1-(4- chlorophenyl)cyclobutyl]-N,3- dimethylbutan-1- amine;hydrochloride	[3]	
SMILES	CC(C)CINVALID-LINK NC.Cl	[4]	
InChI Key	OUVFHVJVFLFXPQ- UHFFFAOYSA-N	[5]	
Physical Format	Solid	[5]	
Solubility	Soluble in water	[5]	

### **Mechanism of Action**

(R)-Desmethylsibutramine functions as a potent serotonin-norepinephrine reuptake inhibitor (SNRI).[1][7] Its mechanism involves blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT) at the presynaptic neuronal membrane.[7][8] This inhibition leads to an increased concentration of norepinephrine and serotonin in the synaptic cleft, enhancing satiety and reducing appetite.[1][2][8] The compound is also an inhibitor of dopamine reuptake,



although with lower potency.[8] The (R)-enantiomers of sibutramine's metabolites exhibit significantly stronger anorectic effects than their (S)-counterparts.[1]

Caption: Mechanism of action at the neuronal synapse.

## **Binding Affinity & Potency**

The inhibitory potency of (R)-Desmethylsibutramine is quantified by its inhibitor constant (Ki), which represents the concentration required to produce half-maximum inhibition. Lower Ki values indicate greater binding affinity and potency.

Compound	NET Ki (nM)	SERT Ki (nM)	DAT Ki (nM)
(R)- Desmethylsibutramine	44	4	12
(S)- Desmethylsibutramine	9,200	870	180
(Data sourced from Rothman et al., as cited in Wikipedia)[1]			

#### Metabolism

Sibutramine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 isozyme CYP3A4, to form its more active N-desmethyl (M1) and didesmethyl (M2) metabolites.[1][9] The S-enantiomers of the metabolites are metabolized more rapidly than the R-enantiomers.[9]

Caption: Simplified metabolic pathway of Sibutramine.

# **Experimental Protocols**Synthesis

The synthesis of specific enantiomers of desmethylsibutramine can be achieved through asymmetric synthesis or by resolution of a racemic mixture. A general approach involves preparing the primary amine racemate, separating the mixture into its individual enantiomers,



and subsequently converting the optically pure primary amine into the desired secondary amine product.[10] An improved synthesis method for the parent compound, sibutramine hydrochloride, has been developed to simplify the process, reduce reaction time, and improve yield by using paraformaldehyde instead of 37% formaldehyde in the final step.[11]

### **Analytical Quantification in Human Plasma**

A sensitive and selective method for the determination of sibutramine and its N-desmethyl metabolites in human plasma utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[12]

- Sample Preparation (Liquid-Liquid Extraction):
  - To a 5000 μL plasma aliquot, add the internal standard.
  - Vortex the sample for 5 seconds.
  - Add 4.0 mL of tert-butyl-methyl ether (TBME), shake for 25 minutes, and centrifuge at 4000 rpm for 5 minutes.[12]
  - Transfer a 2.50 mL aliquot of the organic supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[12]
  - Reconstitute the dry residue with 0.30 mL of the mobile phase for analysis.[12]
- LC-MS/MS Conditions:
  - Ionization: Electrospray Ionization (ESI), positive mode.[12]
  - Detection: Multiple Reaction Monitoring (MRM) mode.[12][13]
  - MRM Transitions for N-monodesmethylsibutramine:
    - $m/z 268.10 \rightarrow 126.9[12]$
    - $m/z 268.10 \rightarrow 141.00[12]$



 Linearity: The method demonstrates linearity over a concentration range of 0.10 to 11.00 ng/mL.[12]

Caption: General workflow for bioanalytical quantification.

### **HPLC-UV Method for Purity and Stability**

For quality control and stability testing, an alternative HPLC method with UV detection can be employed.

- Chromatographic Conditions:
  - Column: Reversed-phase C8 (150 x 4.0 mm, 5 μm).[14]
  - Mobile Phase: Isocratic elution with acetonitrile and water (containing 0.3% triethylamine, pH adjusted to 7.0) in a 75:25 (v/v) ratio.[14]
  - Flow Rate: 1.1 mL/min.[14]
  - Detection: UV at 225 nm.[14]
  - Linearity: The method shows a linear response from 30 to 90 μg/mL.[14]

This method has been validated for separating sibutramine from its major degradation products, making it suitable for quality control of bulk ingredients and finished pharmaceutical products.[14]

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